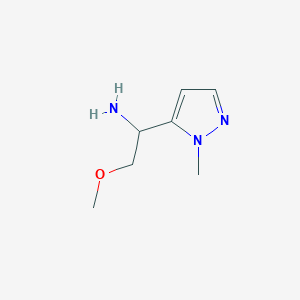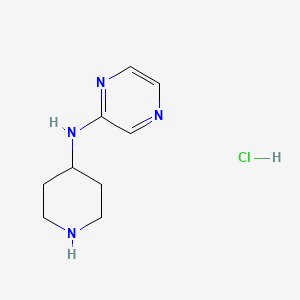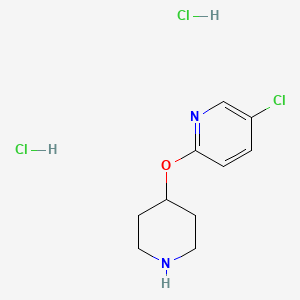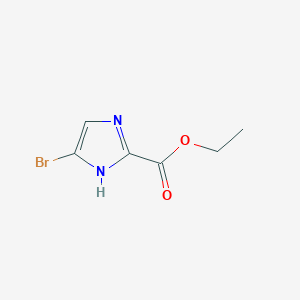
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride
Vue d'ensemble
Description
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.20 . It is a solid substance and is often used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O/c1-6(8)5-9-4-2-3-7(9)10/h6H,2-5,8H2,1H3 . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Biological Importance of Pyrrolidin-2-one Derivatives
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .
Role in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds like 1-(2-Aminopropyl)pyrrolidin-2-one have been the topic of ample research due to their diverse and prominent biological, agrochemical, and synthetic applications . They play a significant role as intermediates in medicinal and organic chemistry .
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals.
Synthesis of Unusual β-amino Acids
Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-amino acids occur rarely in nature but are biologically important. They are used in the design of peptidomimetics, or peptide analogs, where the manipulation of peptide backbone allows the enhancement of biological stability and activity.
Spermidine Catabolism
1-(2-Aminopropyl)pyrrolidin-2-one is a product of spermidine catabolism . Spermidine is a polyamine compound found in ribosomes and living tissues, and it has various metabolic functions within organisms.
Industrial Applications
Pyrrolidin-2-one derivatives have industrial applications due to their diverse biological activities . They can be used in the production of various pharmaceuticals, agrochemicals, and synthetic materials .
Propriétés
IUPAC Name |
1-(2-aminopropyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(8)5-9-4-2-3-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSIZVWNUAUHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropyl)pyrrolidin-2-one hydrochloride | |
CAS RN |
1193387-29-9 | |
| Record name | 2-Pyrrolidinone, 1-(2-aminopropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)





![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)




![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

